molecular formula C8H3ClFNOS B15258840 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B15258840
M. Wt: 215.63 g/mol
InChI Key: MEZSFVYKEMGICK-UHFFFAOYSA-N
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Description

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H3ClFNOS This compound is characterized by the presence of a thieno[2,3-b]pyridine core, substituted with chlorine and fluorine atoms at the 6th and 5th positions, respectively, and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of chlorine and fluorine atoms can be achieved through halogenation reactions. The aldehyde group is then introduced via formylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid.

    Reduction: 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-methanol.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The chlorine and fluorine atoms may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-fluoropyridine-2-carbaldehyde
  • 5-Fluorothieno[2,3-b]pyridine-2-carbaldehyde
  • 6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde

Uniqueness

6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde is unique due to the specific combination of chlorine and fluorine substitutions on the thieno[2,3-b]pyridine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H3ClFNOS

Molecular Weight

215.63 g/mol

IUPAC Name

6-chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H3ClFNOS/c9-7-6(10)2-4-1-5(3-12)13-8(4)11-7/h1-3H

InChI Key

MEZSFVYKEMGICK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=NC(=C1F)Cl)C=O

Origin of Product

United States

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